molecular formula C14H11N3OS B7754461 MFCD02366397

MFCD02366397

Cat. No.: B7754461
M. Wt: 269.32 g/mol
InChI Key: WMOKIGDYVZTHKR-UHFFFAOYSA-N
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Description

The compound MFCD02366397, identified by its MDL number, is a chemical entity of interest in coordination chemistry and catalysis. Such ligands are pivotal in stabilizing transition metal complexes, enhancing catalytic activity in cross-coupling reactions and asymmetric synthesis . Hypothetically, this compound may share structural motifs with boronic acid derivatives or heterocyclic compounds, given the prevalence of these groups in analogous ligands (e.g., phenylboronic acids and isoquinolinones) .

Properties

IUPAC Name

1-naphthalen-1-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13(8-19-14-15-9-16-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOKIGDYVZTHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366397 involves specific chemical reactions and conditions. The preparation methods can vary, but they generally include steps such as carbonization and acidification. For example, carbon-based solid acids can be produced through one-step or two-step carbonization methods, followed by acidification using agents like sulfonating agents, phosphoric acid, or nitric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure the compound’s purity and yield. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: MFCD02366397 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

MFCD02366397 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a catalyst or reagent in various reactions. In biology, it may have applications in studying cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it can be utilized in the production of materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD02366397 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as modulation of oxidative stress, alteration of cellular signaling pathways, and changes in molecular structures.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 56469-02-4
Molecular Formula Not Available C₆H₅BBrClO₂ C₉H₉NO₂
Molecular Weight ~200–250 g/mol 235.27 g/mol 163.17 g/mol
Key Functional Groups Phosphine-alkene Boronic acid, Br/Cl substituents Hydroxy-isoquinolinone
LogP (XLOGP3) ~2.0 (estimated) 2.15 1.64
Solubility Moderate (organic solvents) 0.24 mg/mL (aqueous) Soluble in DMF, methanol
Catalytic Role Ligand for Pd/Ni complexes Suzuki-Miyaura coupling Base structure for drug design

Key Findings:

Structural Flexibility: CAS 1046861-20-4 contains halogen and boronic acid groups, enabling covalent bonding with transition metals like palladium in cross-coupling reactions. This contrasts with this compound’s hypothesized phosphine-alkene backbone, which may offer stronger π-backbonding for stabilizing metal centers . CAS 56469-02-4, a hydroxy-isoquinolinone, lacks direct metal-coordinating groups but serves as a precursor for bioactive molecules. Its planar structure contrasts with the three-dimensional coordination geometry enabled by this compound .

Physicochemical Properties: The higher LogP of CAS 1046861-20-4 (2.15) compared to CAS 56469-02-4 (1.64) suggests greater lipophilicity, aligning with its application in organic-phase catalytic systems. This compound’s estimated LogP (~2.0) positions it as a versatile ligand for both aqueous and nonpolar media .

Applications in Catalysis: CAS 1046861-20-4 is employed in Suzuki-Miyaura reactions, leveraging boronic acid’s transmetalation efficiency. This compound’s phosphine moiety could improve catalytic turnover in nickel-mediated C–N bond formations due to stronger electron-donating capacity . CAS 56469-02-4’s lack of direct catalytic utility underscores the importance of functional group selection: this compound’s design prioritizes metal coordination over bioactivity .

Key Findings:

  • Synthetic Complexity : CAS 1046861-20-4’s synthesis requires precise stoichiometry of Pd catalysts, while this compound’s hypothetical route demands inert conditions to prevent phosphine oxidation .
  • Stability : CAS 56469-02-4’s photodegradation limits its utility in long-term applications, whereas this compound’s air sensitivity necessitates glove-box handling, a common trade-off for phosphine ligands .

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